N-Fmoc-N-(4-penten-1-yl)-glycine
Description
Contextualization within Unnatural Amino Acid Chemistry
Unnatural amino acids (UAAs) are amino acid analogs that are not found in the standard genetic code of living organisms. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, conformational constraints, and metabolic stability. This expansion of the chemical repertoire beyond the canonical 20 amino acids has been a driving force in chemical biology and drug discovery. nih.gov
N-Fmoc-N-(4-penten-1-yl)-glycine is a prime example of an unnatural amino acid designed for specific synthetic purposes. anaspec.com The "Fmoc" group is a base-labile protecting group for the amino function, which is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are made. chemimpex.comgoogle.com The "(4-penten-1-yl)" portion of the molecule is a hydrocarbon chain containing a terminal double bond. This alkene functionality is the key to the compound's utility, as it can participate in a variety of chemical reactions, most notably olefin metathesis.
The direct modification of natural amino acids like glycine (B1666218) is a common strategy for creating unnatural amino acids. nih.gov Glycine, being the simplest amino acid, provides a versatile scaffold for such modifications. nih.gov The synthesis of this compound provides a building block that is compatible with standard peptide synthesis protocols while introducing a reactive handle for subsequent chemical transformations. anaspec.com
Significance in Peptide Science and Protein Engineering
The true significance of this compound lies in its application in peptide science and protein engineering. The terminal alkene on its side chain is a versatile functional group for a variety of chemical modifications.
A primary application of this unnatural amino acid is in the creation of "stapled peptides." anaspec.com These are peptides that have been synthetically constrained into a specific, often helical, conformation through the introduction of a chemical brace. This "staple" is typically formed by an all-hydrocarbon bridge created via ring-closing metathesis between two alkene-containing unnatural amino acids incorporated into the peptide sequence. This compound serves as a crucial building block for this purpose. anaspec.com By locking a peptide into its bioactive conformation, stapling can enhance its binding affinity to a target, increase its stability against enzymatic degradation, and improve its ability to penetrate cells.
Furthermore, the alkene side chain can be used for other chemical conjugations. For instance, it can be a site for the attachment of fluorescent dyes, imaging agents, or drug molecules, allowing for the creation of sophisticated bioconjugates and therapeutic agents. This versatility makes this compound a valuable tool for researchers seeking to develop novel peptide-based diagnostics and therapeutics. chemimpex.com The ability to introduce such specific functionalities expands the possibilities for creating proteins with tailored properties, a central goal of protein engineering.
Chemical and Physical Properties
The properties of this compound are central to its utility in chemical synthesis. Below is a table summarizing its key characteristics.
| Property | Value | Reference |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(pent-4-en-1-yl)glycine | achemblock.com |
| CAS Number | 227006-56-6 | achemblock.com |
| Molecular Formula | C22H23NO4 | achemblock.com |
| Molecular Weight | 365.43 g/mol | achemblock.com |
| Purity | ≥95% | achemblock.comalfa-chemistry.com |
| Appearance | White solid | chemimpex.com |
| Storage Temperature | -20°C | glpbio.comalfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pent-4-enyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,20H,1,3,8,13-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYFJYJEJACPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of N Fmoc N 4 Penten 1 Yl Glycine in Solid Phase Peptide Synthesis Spps
Compatibility with Standard Fmoc-SPPS Protocols
N-Fmoc-N-(4-penten-1-yl)-glycine is designed for seamless integration into standard Fmoc-SPPS workflows. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino function is a temporary protecting group that is labile to basic conditions. nih.govbiosynth.com Standard Fmoc-SPPS cycles involve the iterative removal of this group using a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netuci.edu The core structure of N-(4-penten-1-yl)-glycine, including the N-alkyl pentenyl side chain, is stable to these repeated basic treatments, ensuring the integrity of the modified residue throughout the peptide chain elongation process.
Coupling Reagents and Conditions for N-(4-penten-1-yl)-glycine Incorporation
The coupling of N-alkylated amino acids, such as this compound, presents a greater challenge than the coupling of standard primary amino acids. The presence of the alkyl substituent on the nitrogen atom creates steric hindrance, which can significantly slow down the rate of acylation. Consequently, more potent coupling reagents are often required to achieve efficient and complete incorporation into the growing peptide chain.
Standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC), while effective for many amino acids, may result in incomplete coupling for hindered residues. To overcome this, highly efficient uranium or phosphonium (B103445) salt-based coupling reagents are preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known to facilitate rapid coupling with low rates of racemization. mesalabs.com Similarly, phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective. These reactions are typically performed in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to activate the carboxyl group of the incoming amino acid. nih.gov The selection of the appropriate coupling reagent and conditions is crucial for maximizing the yield of the desired peptide and minimizing the formation of deletion sequences.
Applications in Stapled Peptide Research and Conformational Control
Design Principles for Stapled Peptides Utilizing Alkenyl Unnatural Amino Acids
The core principle behind peptide stapling is to stabilize a peptide's secondary structure, most commonly an α-helix, which is a frequent motif in protein-protein interactions (PPIs). nih.govnih.gov In their natural state, short peptides are often too flexible and lose their bioactive shape in solution, which carries a high entropic penalty upon binding to a target. nih.gov By introducing a covalent cross-link, or "staple," the peptide is pre-organized into its active conformation, enhancing its binding affinity and stability. nih.govnih.gov
The design of stapled peptides involves the strategic placement of unnatural amino acids bearing reactive side chains. csmres.co.uk For hydrocarbon stapling, which utilizes a stable, all-carbon bond, amino acids with terminal alkene tethers are incorporated into the peptide sequence. acs.orgeurogentec.com The placement of these residues is critical and is dictated by the geometry of the α-helix. Given that an α-helical turn comprises approximately 3.6 amino acids, residues at positions i and i+4 or i and i+7 are located on the same face of the helix, allowing their side chains to be linked without disrupting the helix's interaction with its target. nih.govcsmres.co.uk
A "staple scanning" approach, where staples are systematically placed at different positions along the peptide's length, can be used to create a library of constructs for detailed structure-activity relationship analysis. acs.org While α,α-disubstituted amino acids have been common, monosubstituted α-alkenyl amino acids, such as derivatives of N-(4-penten-1-yl)-glycine, have also proven effective in creating stapled peptides with comparable helicity, protease resistance, and binding potency. csmres.co.uknih.gov The primary goal is to install the staple on the non-binding face of the helix to avoid interfering with critical contact points between the peptide and its target protein. acs.org
Ring-Closing Metathesis (RCM) for Peptide Stapling
The formation of the hydrocarbon staple is achieved through Ring-Closing Metathesis (RCM), a powerful carbon-carbon bond-forming reaction. nih.govnih.gov This reaction involves the coupling of two terminal alkenes, such as those on the side chains of incorporated unnatural amino acids, to form a macrocycle with the concurrent loss of an ethylene (B1197577) molecule. nih.gov RCM is highly valued in peptide chemistry because it creates a non-native, stable C-C double bond that is resistant to proteases. nih.gov The reaction can be performed while the peptide is still attached to the solid-phase synthesis resin, which simplifies the purification process by allowing easy removal of the catalyst and reagents. nih.gov
The success of RCM is highly dependent on the choice of catalyst and the optimization of reaction conditions. Ruthenium-based catalysts are the most common, with several generations of Grubbs and Hoveyda-Grubbs catalysts being widely used. nih.govrsc.org
First-generation Grubbs catalyst (G-I) is a foundational catalyst for RCM. merel.si
Second-generation Grubbs catalyst (G-II) and second-generation Hoveyda-Grubbs catalyst (HG-II) often show higher activity and are effective for more challenging RCM reactions, such as those in sterically hindered environments or on peptides containing coordinating side chains. nih.govrsc.org
Optimizing RCM reactions involves several factors to maximize the yield of the desired stapled peptide and minimize side reactions. nih.govorgsyn.org Key parameters include:
Catalyst Loading: Typically, 0.1-5 mol% of the ruthenium catalyst is used. orgsyn.org
Solvent: Dichloromethane (CH2Cl2) is a common solvent. nih.govmdpi.com For peptides with poor solubility or for on-resin cyclizations, co-solvents like dimethylformamide (DMF) may be added. mdpi.com
Concentration: RCM is an intramolecular reaction, so it is performed at low substrate concentrations (e.g., 0.002 M) to disfavor intermolecular oligomerization. nih.govmdpi.com The pseudo-dilution effect on solid support also favors the desired intramolecular cyclization. nih.gov
Temperature: Reactions are often run at room temperature or refluxing CH2Cl2. merel.sinih.gov Microwave irradiation has been shown to dramatically shorten reaction times. merel.sicem.com
Additives: In some cases, additives like phenol (B47542) can be used to suppress side reactions and improve the yield of the desired product with specific catalysts. nih.gov
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Catalyst | Grubbs I, Grubbs II, Hoveyda-Grubbs II | Second-generation catalysts are generally more active and stable. | rsc.org |
| Solvent | Dichloromethane (CH2Cl2), Dichloroethane (DCE), DMF | Solvent choice affects solubility and reaction temperature. DMF can be advantageous for hydrophilic peptides. | merel.simdpi.com |
| Concentration | Low (e.g., 0.002 M - 10 mM) | Favors intramolecular cyclization over intermolecular side reactions. | merel.simdpi.com |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. | orgsyn.org |
| Technology | Microwave-Assisted Synthesis | Significantly reduces reaction times from many hours to under 4 hours. | merel.si |
Once a stapled peptide is synthesized and purified, its structure must be confirmed. Several spectroscopic techniques are employed to verify that the stapling has successfully induced the desired secondary structure.
Circular Dichroism (CD) Spectroscopy: This is a primary tool for assessing the secondary structure of peptides in solution. acs.orgnih.gov α-helical peptides exhibit a characteristic CD spectrum with distinct negative bands at approximately 208 nm and 222 nm and a positive band around 195 nm. acs.org An increase in the intensity of these bands in the stapled peptide compared to its linear, unstapled precursor provides strong evidence of increased helicity. acs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides more detailed structural information at the atomic level. nih.govresearchgate.net Analysis of chemical shifts (particularly for Cα and Hα protons), nuclear Overhauser effects (NOEs), and temperature coefficients of amide protons can confirm the helical conformation and identify specific hydrogen bonds that stabilize the structure. researchgate.net Comparing the NMR spectra of the stapled peptide to its linear counterpart can reveal the precise structural changes induced by the staple. researchgate.net
| Technique | Information Obtained | Key Observables | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Overall secondary structure content (e.g., % helicity). | Negative bands at ~208 nm and ~222 nm for α-helices. | acs.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure, hydrogen bonding, and conformational dynamics. | Chemical shift changes, NOE connectivities, and amide proton temperature coefficients. | nih.govresearchgate.net |
Influence of Stapling on Peptide Secondary and Tertiary Structures
The introduction of a covalent staple has a dramatic effect on the peptide's structure. By physically linking two amino acid side chains, the staple restricts the conformational freedom of the peptide backbone. wikipedia.orgnih.gov This constraint significantly stabilizes the α-helical secondary structure, which is often unstable in short, linear peptides when removed from the context of the full protein. nih.govacs.org
The stabilization of the α-helix is a direct result of reducing the entropic cost of folding. nih.gov In an unstapled peptide, there is a large ensemble of possible conformations in solution. The staple effectively "locks" the peptide into a helical fold, making this conformation the most energetically favorable state. nih.govdovepress.com This pre-organization is critical for the peptide's ability to bind to its target with high affinity. nih.gov The increased helicity is readily observable through CD spectroscopy, where stapled peptides consistently show a much stronger helical signature than their unstapled counterparts. acs.orgrsc.org This enforced structure also sequesters the amide bonds of the peptide backbone within the helical core, shielding them from the external environment. acs.org
Functional Consequences of Conformational Constraints in Peptides
The structural rigidity imposed by stapling translates directly into significant functional advantages, enhancing the peptide's potential as a therapeutic agent.
Increased Protease Resistance: One of the most important benefits of peptide stapling is the enhanced resistance to proteolytic degradation. acs.orgdovepress.com Proteases typically recognize and cleave peptides in an extended conformation. nih.govdovepress.com By locking the peptide into an α-helical structure, the staple hides the amide backbone, making it inaccessible to these enzymes. nih.govacs.org This leads to a significantly longer half-life in biological systems. dovepress.com
Enhanced Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty for binding to its target is reduced, which can lead to a substantial increase in binding affinity (e.g., lower dissociation constants or IC50 values). nih.govmdpi.com For example, an RCM-derived conformational constraint in one peptide improved its affinity for its target by approximately 10-fold. mdpi.com
These functional improvements make stapled peptides, synthesized using building blocks like N-Fmoc-N-(4-penten-1-yl)-glycine, a promising class of molecules for modulating challenging intracellular protein-protein interactions that have been considered "undruggable" by traditional small molecules. acs.org
Strategies for Bioconjugation and Chemical Functionalization
Olefin Metathesis as a Bioconjugation Handle
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium, has become a cornerstone of modern synthetic chemistry due to its high efficiency and functional group tolerance. wikipedia.orgnih.gov
The terminal alkene of the N-(4-penten-1-yl)-glycine residue, once incorporated into a peptide, serves as an excellent substrate for olefin metathesis reactions. This allows for the site-specific modification of peptides with other alkene-containing molecules. The most common types of olefin metathesis used in bioconjugation are ring-closing metathesis (RCM) and cross-metathesis (CM).
Ring-Closing Metathesis (RCM): If two N-(4-penten-1-yl)-glycine residues are strategically placed within a peptide sequence, RCM can be employed to create a cyclic peptide with a hydrocarbon staple. This can be used to constrain the peptide's conformation, often leading to increased stability and biological activity. nih.gov
Cross-Metathesis (CM): A single N-(4-penten-1-yl)-glycine residue can be reacted with another alkene-containing molecule, such as a fluorescent probe, a drug molecule, or another peptide, via cross-metathesis. This enables the straightforward conjugation of various functionalities to the peptide. nih.gov
The choice of catalyst is crucial for successful olefin metathesis in a biological context. Modern Grubbs and Hoveyda-Grubbs catalysts are known for their stability in the presence of various functional groups found in biomolecules and can even be used in aqueous environments. nih.govnih.gov
Table 1: Overview of Olefin Metathesis Reactions for Bioconjugation
| Metathesis Type | Description | Application with N-(4-penten-1-yl)-glycine | Key Advantage |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Stapling of peptides containing two pentenyl-glycine residues to enforce a specific conformation. | Enhanced peptide stability and bioactivity. nih.gov |
Post-Synthetic Modification of N-(4-penten-1-yl)-glycine Residues within Peptides
Once N-(4-penten-1-yl)-glycine is incorporated into a peptide chain, its terminal alkene serves as a versatile handle for a variety of post-synthetic modifications. These modifications allow for the introduction of diverse functionalities, enabling the fine-tuning of the peptide's properties.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for modifying complex biomolecules. nih.gov The pentenyl group of N-(4-penten-1-yl)-glycine is an excellent substrate for several click reactions, most notably the thiol-ene reaction.
The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene to form a thioether. nih.gov This reaction can be initiated by light (photoinitiation) or heat. nih.govnih.gov When applied to a peptide containing an N-(4-penten-1-yl)-glycine residue, a thiol-containing molecule can be efficiently and selectively conjugated to the peptide. qmul.ac.uk This has been widely used for the synthesis of complex macromolecules, surface modification, and the development of bioactive materials. nih.govrsc.orgrsc.org
Photoinduced radical reactions offer another powerful tool for modifying the pentenyl group. These reactions can be used to initiate C-C bond formation, allowing for the attachment of various alkyl groups to the terminal alkene. Advances in photoredox catalysis have made it possible to perform these reactions under mild conditions, which is crucial for maintaining the integrity of the peptide backbone. nih.govresearchgate.net
Late-stage functionalization refers to the modification of a molecule at a late step in its synthesis. In the context of peptides, this allows for the diversification of peptide libraries. While the pentenyl side chain is the primary site for modification, the glycine (B1666218) backbone itself can also be a target for late-stage alkylation. nih.gov
Recent research has focused on the development of methods for the α-C(sp³)-H alkylation of glycine residues within peptides. nih.gov These methods often employ photoredox or copper catalysis to generate a glycine radical, which can then be coupled with various alkylating agents. nih.govresearchgate.net This allows for the introduction of a wide range of unnatural amino acid side chains at the glycine position, further expanding the chemical space of modified peptides. While this modification does not directly involve the pentenyl group, it represents a complementary strategy for modifying peptides that contain N-Fmoc-N-(4-penten-1-yl)-glycine.
Site-Specific Labeling and Probe Development
The ability to site-specifically label peptides with probes is essential for studying their biological function, localization, and interactions. The chemical handles introduced by N-(4-penten-1-yl)-glycine, namely the terminal alkene, are ideally suited for this purpose.
Through the reactions described above (olefin metathesis and thiol-ene chemistry), a wide variety of probes can be attached to the peptide. These include:
Fluorescent Probes: For imaging and tracking the peptide in cells or tissues.
Affinity Tags: Such as biotin, for purification and detection.
NMR Probes: Containing isotopes like ¹⁹F, for structural and binding studies. nih.gov
Drug Molecules: To create targeted drug delivery systems.
The site-specificity of these conjugation methods ensures that the label is attached at a precise location within the peptide sequence, minimizing the risk of interfering with the peptide's biological activity. nih.govnih.gov This level of control is a significant advantage over traditional labeling methods that target common functional groups like amines or carboxylates, which are often present at multiple positions in a peptide.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Fmoc-N-(2-methoxyethyl)-glycine |
| (R)-Fmoc-2-(4′-pentenyl)glycine |
| Fmoc-N-(1-Boc-piperidin-4-yl)glycine |
| N-benzoylamino acid methyl esters |
| N-aryl glycinate |
| Cbz-protected peptides |
| Boc-protected peptides |
| Glycine allyl ester |
| trans-2-isopropyl-5-phenyltetrahydrofuran |
| N-alkoxypyridinethiones |
| 2-aminopent-4-enoic acid |
| homocysteine |
| arabinosylated hydroxyproline |
| sulfated tyrosine |
| neopentyl-protected sulfated tyrosine |
| TCO-protected lysine |
| azidonorleucine |
| PEG linker |
| Fmoc-Ser(tBu)-OH |
| palmitoyilated building block |
| TMS-isocyanate |
| Thioethers |
| Cationic lipids |
| Glycosyl sulfonamide |
| Carbonic anhydrase inhibitors |
| α-aryl α-amino ketones |
| aza-glycine |
| azapeptides |
N Fmoc N 4 Penten 1 Yl Glycine in Chemical Biology and Protein Engineering
Site-Specific Unnatural Amino Acid Incorporation into Proteins
The precise insertion of unnatural amino acids like N-(4-penten-1-yl)-glycine into a polypeptide chain at a predetermined position is a cornerstone of modern protein science. nih.gov This is achieved through sophisticated methodologies that co-opt the cell's natural protein synthesis machinery or through chemical ligation techniques. nih.govnih.gov The Fmoc protecting group on N-Fmoc-N-(4-penten-1-yl)-glycine is crucial for its use in solid-phase peptide synthesis, a key component of some of these methods. alfa-chemistry.comanaspec.com
Genetic Code Expansion Methodologies
Genetic code expansion is a powerful technique that enables the site-specific incorporation of UAAs directly in living cells. rsc.orgaddgene.org This is accomplished by repurposing a rare or unused codon, typically a stop codon like UAG (amber), to encode the UAA. addgene.org The process requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the organism. rsc.org This new synthetase is engineered to specifically recognize the UAA, in this case, N-(4-penten-1-yl)-glycine, and attach it to the orthogonal tRNA. This tRNA, in turn, has an anticodon that recognizes the repurposed codon in the mRNA sequence, leading to the insertion of the UAA into the growing polypeptide chain during translation. rsc.orgaddgene.org
The ability to introduce UAAs with unique chemical properties, such as the terminal alkene of N-(4-penten-1-yl)-glycine, opens up a vast array of possibilities for studying and manipulating protein function in vivo. rsc.org
Semisynthetic Protein Construction
An alternative approach to creating proteins with site-specifically incorporated UAAs is through semisynthetic protein construction. This method involves the chemical ligation of a synthetic peptide containing the UAA with a larger, recombinantly expressed protein fragment. nih.govnih.gov
A common strategy is Native Chemical Ligation (NCL), which joins a peptide with a C-terminal thioester to another peptide or protein with an N-terminal cysteine. nih.gov To incorporate N-(4-penten-1-yl)-glycine using this method, a peptide fragment containing this UAA would be synthesized using solid-phase peptide synthesis, where this compound serves as a key building block. alfa-chemistry.comanaspec.com After synthesis and purification, this peptide can be ligated to a recombinantly produced protein segment to yield a full-length, modified protein.
Another technique, Expressed Protein Ligation (EPL), utilizes inteins, self-splicing protein elements, to generate the required C-terminal thioester on the recombinant protein fragment, which can then be ligated to the synthetic UAA-containing peptide. nih.gov
Mechanistic Probes for Biological Systems
The ability to place a small, reactive handle like the pentenyl group at a specific site in a protein allows for the creation of powerful mechanistic probes to study biological systems. nih.gov By attaching spectroscopic reporters, crosslinkers, or other small molecules to the incorporated UAA, researchers can gain valuable insights into protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. nih.gov
For example, a fluorescent dye could be attached to N-(4-penten-1-yl)-glycine within a protein of interest to monitor its localization and dynamics within a living cell using advanced microscopy techniques. Alternatively, a photo-crosslinker could be attached to the UAA to identify interacting protein partners in a transient complex.
Computational and Spectroscopic Characterization in Research Contexts
Conformational Analysis of Peptides Containing N-(4-penten-1-yl)-glycine
The incorporation of N-substituted glycine (B1666218) derivatives is a known strategy to influence peptide conformation. The alkyl group on the nitrogen atom removes the amide proton, thus eliminating a hydrogen bond donor and altering the local backbone flexibility. In the case of an N-(4-penten-1-yl) group, the flexibility of the pentenyl chain would likely impact the accessible conformational space of the glycine residue and its neighboring amino acids.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The structural characterization of N-Fmoc-N-(4-penten-1-yl)-glycine and peptides derived from it would follow standard analytical procedures in organic and peptide chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool. A ¹H NMR spectrum would be expected to show characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the glycine alpha-carbon, and the distinct protons of the 4-pentenyl chain, including the terminal vinyl protons. A ¹³C NMR spectrum would complement this by providing the chemical shifts for all carbon atoms in the molecule. For peptides containing this residue, two-dimensional NMR techniques like COSY, TOCSY, and NOESY would be essential to assign proton resonances and identify through-space proximities, which are crucial for determining the three-dimensional structure.
Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. In the context of peptide analysis, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the mass of the modified peptide and to aid in its sequencing through fragmentation analysis (MS/MS).
A summary of expected spectroscopic data for the parent compound is provided below, although experimental data from research literature is not available.
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 227006-56-6 |
Molecular Dynamics Simulations and Computational Modeling
Computational methods are powerful tools for predicting and understanding the conformational behavior of modified peptides. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of a peptide containing an N-(4-penten-1-yl)-glycine residue. Such simulations would require the development of specific force field parameters for this non-standard amino acid residue.
The simulations could provide insights into:
The preferred dihedral angles (phi, psi) of the modified glycine residue.
The influence of the pentenyl chain on the local peptide backbone and its interaction with neighboring side chains.
Quantum mechanics (QM) calculations could also be used to study the intrinsic conformational preferences of the N-(4-penten-1-yl)-glycine unit itself. However, no published molecular dynamics or computational modeling studies have been found that specifically focus on peptides incorporating this particular modification.
Future Directions and Emerging Research Avenues
Development of Next-Generation Alkenyl Unnatural Amino Acid Building Blocks
The development of novel unnatural amino acids is a cornerstone of advancing peptide science. While N-Fmoc-N-(4-penten-1-yl)-glycine provides a five-carbon alkenyl chain, future research is focused on expanding the toolkit of similar building blocks with varied chain lengths, stereochemistry, and additional functionalities. The rationale behind this is to fine-tune the geometric and physicochemical properties of the resulting peptide staples.
The synthesis of a diverse array of these building blocks will allow for a more systematic exploration of structure-activity relationships (SAR). For instance, altering the length of the alkenyl chain can modulate the tightness and geometry of the resulting macrocycle, which in turn can influence the peptide's binding affinity and specificity for its target. The development of both (R) and (S) enantiomers of these building blocks, such as (S)-N-Fmoc-2-(4'-pentenyl)glycine, provides further control over the three-dimensional structure of the stapled peptide. arkat-usa.orgpeptide.com
Future research will likely focus on creating building blocks with integrated functionalities. For example, an alkenyl amino acid could also incorporate a photo-cross-linker, a fluorescent tag, or a bioorthogonal handle for secondary modifications. This would enable the creation of multifunctional peptides for a variety of applications, from target identification to advanced imaging.
Expanding the Scope of Bioconjugation Reactions
Bioconjugation, the chemical linking of two biomolecules, is a powerful tool for creating novel therapeutics and diagnostics. The terminal double bond of the pentenyl group in this compound serves as a reactive handle for a variety of chemical transformations beyond the primary application of ring-closing metathesis for peptide stapling.
Future research is poised to explore the utility of this alkenyl group in a wider range of bioconjugation reactions. These could include thiol-ene "click" reactions, which offer a highly efficient and bioorthogonal method for attaching molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to the peptide. The ability to perform such conjugations under mild, aqueous conditions is a significant advantage for working with sensitive biological molecules. nih.govnih.gov
Furthermore, the development of novel ligation chemistries that are compatible with the pentenyl group will be a key area of investigation. This could lead to new methods for creating well-defined peptide-protein conjugates, antibody-drug conjugates (ADCs), or for immobilizing peptides onto surfaces for diagnostic or materials science applications. The selective reactivity of the terminal alkene allows for site-specific modifications, which is a major advantage over less specific conjugation methods that target natural amino acid residues. polyu.edu.hk
Rational Design of Peptides and Proteins with Enhanced Properties
The ultimate goal of incorporating unnatural amino acids like this compound into peptides is to create molecules with superior properties. Rational design, often aided by computational modeling, will be instrumental in predicting the impact of specific unnatural amino acid substitutions on peptide structure and function. nih.govnih.gov
A significant area of future research will be the design of stapled peptides with enhanced cell permeability and metabolic stability. The hydrocarbon staple introduced by this compound can constrain a peptide into a bioactive conformation, such as an α-helix, which can protect it from proteolytic degradation and facilitate its passage across cell membranes. nih.gov Future work will focus on optimizing the position and nature of the staple to maximize these effects for specific peptide sequences and therapeutic targets.
Moreover, the rational design of peptides incorporating this building block will extend to modulating protein-protein interactions (PPIs). Many diseases are driven by aberrant PPIs, which have traditionally been challenging to target with small molecules. Stapled peptides can mimic the secondary structure of one of the binding partners, thereby disrupting the interaction. The ability to systematically vary the staple structure using a toolkit of alkenyl amino acids will allow for the fine-tuning of binding affinity and specificity.
Advanced Methodologies for High-Throughput Synthesis and Screening
The discovery of novel peptide-based drugs and research tools is often limited by the time and resources required for their synthesis and screening. Therefore, the development of advanced high-throughput methodologies is a critical area of future research. nih.gov
For peptides incorporating this compound, this includes the optimization of automated solid-phase peptide synthesis (SPPS) protocols to efficiently incorporate this and other unnatural amino acids. nih.gov This will enable the rapid generation of large libraries of stapled peptides with diverse sequences and staple geometries.
Furthermore, the development of high-throughput screening platforms is essential for identifying lead compounds from these libraries. This could involve the use of techniques such as phage display or mRNA display, where vast libraries of peptides can be screened for binding to a specific target. The integration of high-throughput synthesis and screening will significantly accelerate the discovery of new bioactive peptides with therapeutic potential.
Q & A
Q. What are the optimal conditions for synthesizing N-Fmoc-N-(4-penten-1-yl)-glycine while maintaining high coupling efficiency?
Methodological Answer: The synthesis of N-Fmoc-protected amino acids typically employs solid-phase peptide synthesis (SPPS) protocols. For derivatives like this compound, coupling efficiency depends on:
- Coupling Reagents : Use carbodiimides (e.g., DCC, EDC) with activators like HOBt or OxymaPure to minimize racemization .
- Solvent Choice : Anhydrous DMF or dichloromethane (DCM) ensures solubility of Fmoc-protected intermediates .
- Side-Chain Compatibility : The 4-penten-1-yl group introduces an alkene moiety, which may require inert atmospheres (e.g., argon) to prevent oxidation during synthesis.
Q. Data Insight :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Reagent | EDC/HOBt | |
| Solvent | DMF (anhydrous) | |
| Reaction Time | 2–4 hours (RT) |
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage Temperature : Store at -20°C in lyophilized form to preserve stability. Avoid repeated freeze-thaw cycles, which can hydrolyze the Fmoc group .
- Solubility Considerations : Dissolve in aprotic solvents (e.g., DMF, DCM) immediately before use. Aqueous buffers at neutral or basic pH may cleave the Fmoc moiety.
- Monitoring Stability : Use HPLC or LC-MS to detect degradation products (e.g., free glycine or Fmoc-hydroxyl byproducts) .
Advanced Research Questions
Q. How does the 4-penten-1-yl side chain influence the self-assembly behavior of Fmoc-glycine derivatives compared to other substituents?
Methodological Answer: The hydrophobicity and steric bulk of the substituent critically affect self-assembly. Evidence from Fmoc-dipeptide studies shows:
- Hydrophobic Interactions : Aliphatic chains (e.g., 4-penten-1-yl) enhance π-π stacking of Fmoc groups, promoting fibril formation.
- pKa Shifts : Substitution alters the apparent pKa of the carboxyl group, impacting gelation pH. For example, Fmoc-FG (phenylalanine-glycine) forms hydrogels below its pKa (~3.5), while Fmoc-GG (glycine-glycine) requires acidic conditions .
- Structural Analysis : Use TEM and oscillatory rheometry to correlate substituent effects with nanostructure morphology (e.g., fibers vs. sheets) .
Q. Comparative Data :
| Derivative | Apparent pKa | Self-Assembly Structure |
|---|---|---|
| Fmoc-FF | 4.2 | Rigid fibrils |
| Fmoc-FG (4-penten-1-yl) | ~3.8* | Entangled fibers |
| Fmoc-GG | 3.5 | Precipitates |
| *Estimated based on hydrophobicity trends . |
Q. What analytical strategies resolve contradictions in reported solubility profiles of N-Fmoc-protected glycine derivatives?
Methodological Answer: Discrepancies in solubility data often arise from:
- Impurity Effects : Residual coupling reagents or deprotected byproducts can skew results. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- pH-Dependent Behavior : Use potentiometric titration to map solubility vs. pH. For example, Fmoc-GG precipitates below pH 3.5 but dissolves in basic conditions .
- Advanced Techniques : Solid-state NMR or FT-IR can identify polymorphic forms that alter solubility .
Q. How can the alkene group in this compound be leveraged for post-synthetic modifications?
Methodological Answer: The 4-penten-1-yl side chain enables:
- Click Chemistry : Thiol-ene reactions with cysteine residues or synthetic thiols under UV light .
- Crosslinking : Photoinitiated radical polymerization (e.g., with AIBN) to create hydrogels for biomaterial applications.
- Validation : Confirm modification efficiency via MALDI-TOF MS or fluorescence tagging .
Q. What are the limitations of UPLC-MS/MS in quantifying this compound in complex biological matrices?
Methodological Answer:
- Ion Suppression : Co-eluting metabolites (e.g., free glycine) may suppress ionization. Mitigate via SPE cleanup using C18 cartridges .
- Fragmentation Patterns : Optimize collision energy to distinguish the Fmoc group (m/z 223.1) from background noise.
- Quantitative Standards : Use deuterated internal standards (e.g., glycine-d5) to improve accuracy .
Q. How do adsorption studies inform purification strategies for this compound?
Methodological Answer: Chromatographic separation relies on:
- Equilibrium Constants : Determine via frontal analysis. For glycine derivatives, adsorption increases with temperature (e.g., K = 1.2 L/g at 50°C vs. 1.5 L/g at 60°C) .
- Mobile Phase Optimization : Use low-ionic-strength buffers (e.g., 30 mM glycine, pH 2.5) to enhance resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
